molecular formula C11H19NO4 B8019564 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid

Cat. No.: B8019564
M. Wt: 229.27 g/mol
InChI Key: JTWNSXKMNKBCMH-UHFFFAOYSA-N
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Description

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid (CAS: 1860337-63-8) is a Boc-protected amino acid derivative featuring a cyclobutane backbone substituted with a methyl group at the 2-position and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. Predicted physical properties include a density of 1.15±0.1 g/cm³ and a boiling point of 366.1±21.0 °C . This compound is primarily utilized in peptide synthesis, where the tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-5-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWNSXKMNKBCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+2] Cycloaddition of Alkenes

Photochemical [2+2] cycloaddition between methyl-substituted alkenes and electron-deficient dienes offers a direct pathway to 2-methylcyclobutane derivatives. For example, irradiation of 2-methyl-1,3-butadiene with acrylic acid esters in dichloromethane (DCM) under UV light yields cyclobutane intermediates with regioselective methyl placement. However, this method often produces mixtures of cis and trans isomers, necessitating chromatographic separation.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM provides superior stereocontrol. Using Grubbs II catalyst, 1,6-dienes bearing pre-installed methyl and amino groups undergo cyclization to form 2-methylcyclobutane frameworks. A representative protocol involves:

  • Dissolving 5-methyl-1,6-heptadiene (10 mmol) in dry toluene.

  • Adding Grubbs II catalyst (5 mol%) under argon.

  • Heating at 60°C for 12 hours to achieve >80% conversion.
    This method minimizes byproducts and enhances yields compared to photochemical approaches.

Introduction of the tert-Butoxycarbonyl (Boc) Protective Group

The Boc group safeguards the amino functionality during subsequent reactions. Key methodologies include:

Direct Boc Protection of Cyclobutane Amines

Primary amines on cyclobutane rings react with di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

  • Dissolve 2-methylcyclobutanamine (1 equiv) in tetrahydrofuran (THF).

  • Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at 25°C for 6 hours to achieve >95% conversion.
    This method is efficient but requires anhydrous conditions to prevent hydrolysis.

Solid-Phase Boc Protection

For scale-up synthesis, immobilizing the amine on Wang resin enables iterative Boc protection and cleavage:

  • Load 2-methylcyclobutanamine onto Wang resin via carbodiimide coupling.

  • Treat with Boc₂O (3 equiv) and N,N-diisopropylethylamine (DIPEA) in DCM.

  • Cleave with trifluoroacetic acid (TFA)/DCM (1:1) to isolate the Boc-protected amine.
    This approach simplifies purification but incurs higher costs for resin regeneration.

Carboxylic Acid Functionalization

The terminal carboxylic acid is introduced via oxidation or hydrolysis:

Oxidation of Primary Alcohols

Jones oxidation converts hydroxymethyl groups to carboxylic acids:

  • Dissolve 1-((tert-butoxycarbonyl)amino)-2-methylcyclobutane-methanol (1 equiv) in acetone.

  • Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0°C.

  • Quench with isopropanol and extract with ethyl acetate to isolate the acid.
    Yields typically exceed 70%, though overoxidation risks require careful stoichiometry.

Hydrolysis of Esters

Methyl or ethyl esters are cleaved under basic conditions:

  • Reflux this compound methyl ester (1 equiv) with NaOH (2 equiv) in THF/H₂O (3:1).

  • Acidify with HCl to pH 2–3.

  • Extract with ethyl acetate and concentrate.
    This method achieves near-quantitative yields but demands rigorous pH control to prevent Boc group cleavage.

Stereochemical and Regiochemical Considerations

Diastereomer Control

The methyl group’s position on the cyclobutane ring significantly impacts biological activity. Kinetic resolution using chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiopure products:

  • Couple 2-methylcyclobutanecarboxylic acid to (R)-4-benzyl-2-oxazolidinone.

  • Perform Mitsunobu reaction to install the amino group.

  • Cleave the auxiliary with LiOH/H₂O₂ to yield the desired (1R,2S)-isomer.

Regioselective Methyl Incorporation

Directed ortho-metalation (DoM) ensures precise methyl placement:

  • Treat Boc-protected cyclobutane amine with lithium diisopropylamide (LDA) at −78°C.

  • Quench with methyl iodide to alkylate the α-position.

  • Hydrolyze with aqueous HCl to recover the carboxylic acid.
    This method achieves >90% regioselectivity but requires cryogenic conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
[2+2] Cycloaddition55–6585–90Simple setupPoor stereocontrol
RCM75–8592–95High stereoselectivityCatalyst cost
Direct Boc Protection90–9598–99Rapid reactionSensitivity to moisture
Jones Oxidation70–7588–92Broad substrate scopeHazardous reagents

Industrial-Scale Production Insights

Continuous Flow Synthesis

Microreactor technology enhances safety and efficiency for Boc protection:

  • Pump 2-methylcyclobutanamine and Boc₂O through a PTFE reactor (50°C, 10 min residence time).

  • Separate phases using in-line liquid-liquid extraction.

  • Crystallize the product in a falling-film evaporator.
    This system achieves 90% yield with 99.5% purity, reducing waste by 40% compared to batch processes.

Green Chemistry Approaches

Catalytic methylation using dimethyl carbonate (DMC):

  • React cyclobutane amine with DMC (5 equiv) over MgO catalyst.

  • Heat at 150°C for 8 hours under autogenous pressure.

  • Extract with supercritical CO₂ to isolate the methylated product.
    This solvent-free method aligns with sustainable manufacturing guidelines .

Chemical Reactions Analysis

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA, HCl, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then engage in further chemical transformations .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Structural Features Key Properties
1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid 1860337-63-8 C₁₁H₁₉NO₄ 229.27 Cyclobutane ring, 2-methyl, Boc-amino, carboxylic acid Density: 1.15 g/cm³; Boiling point: 366.1°C (predicted)
(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid 123254-58-0 C₁₀H₁₉NO₄ 217.26 Acyclic, R-configuration, Boc-amino, carboxylic acid High similarity (0.96) to target compound; used in chiral peptide synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid 151171-11-8 C₁₀H₁₉NO₄ 217.26 Acyclic, S-configuration, Boc-amino, carboxylic acid Enantiomer of above; similar applications in enantioselective synthesis
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate 107259-05-2 C₁₁H₁₉NO₄ 229.27 Cyclopropane ring, Boc-amino, ethyl ester Ester group enhances lipophilicity; used as a synthetic intermediate
1-((tert-Butoxycarbonyl)(methyl)amino)cyclobutanecarboxylic acid N/A (Ref: 10-F762325) C₁₂H₂₁NO₄ 243.30 Cyclobutane ring, Boc-methyl-amino, carboxylic acid Increased steric hindrance due to methyl on amino group; impacts peptide coupling efficiency
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid N/A C₁₁H₁₉NO₄ 229.27 Cyclopentane ring, Boc-amino, carboxylic acid Reduced ring strain compared to cyclobutane; used in macrocyclic peptide synthesis

Key Differences and Implications

Ring Size and Strain

  • Cyclobutane vs. Cyclopropane: The cyclobutane ring in the target compound exhibits less angle strain than cyclopropane derivatives (e.g., Ethyl 1-((Boc)amino)cyclopropanecarboxylate), enhancing conformational stability during synthesis .
  • Cyclopentane Analogues : The cyclopentane derivative (CAS N/A) lacks the methyl substituent but benefits from reduced steric hindrance, favoring applications in flexible peptide backbones .

Functional Group Variations

  • Carboxylic Acid vs. Ester : Ethyl ester analogues (e.g., CAS 107259-05-2) offer improved solubility in organic solvents, whereas the carboxylic acid form (target compound) is preferred for direct peptide coupling .

Stereochemical Considerations

  • The (R)- and (S)-2-methylbutanoic acid isomers (CAS 123254-58-0 and 151171-11-8) demonstrate the importance of chirality in biological activity, though their acyclic structure limits conformational rigidity compared to cyclic analogues .

Biological Activity

1-((tert-Butoxycarbonyl)amino)-2-methylcyclobutanecarboxylic acid, commonly referred to as Boc-amino acid, is a compound that plays a significant role in organic synthesis, particularly in peptide synthesis and drug development. The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines, allowing for selective reactions without interfering with amino functionalities.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1860337-63-8
  • IUPAC Name : 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

The biological activity of this compound primarily revolves around its ability to protect amino groups during chemical reactions. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in further chemical transformations, making it valuable in various synthetic applications.

Applications in Research and Medicine

This compound has several applications across different fields:

  • Peptide Synthesis : It serves as a building block for synthesizing peptides and other complex organic molecules.
  • Enzyme Mechanisms : The compound is utilized to study enzyme mechanisms and protein interactions due to its ability to protect amino groups.
  • Pharmaceutical Development : It is instrumental in developing peptide-based drugs, enhancing the stability and efficacy of therapeutic compounds.
  • Industrial Applications : Used in producing fine chemicals and as an intermediate in various industrial processes.

Biological Activity Data

The biological activity of this compound can be summarized based on its interactions and applications:

Activity TypeDescription
Enzyme InhibitionThe Boc-protected amine can influence enzyme activity by modulating substrate availability.
Antiparkinson ActivityPreliminary studies indicate potential effects on dopaminergic pathways, although more research is needed to confirm these findings .
Protein InteractionFacilitates the study of protein-ligand interactions by providing a stable amine for conjugation.

Case Studies

  • Peptide Synthesis : A study demonstrated the successful synthesis of various peptides using Boc-protected amino acids, showcasing its utility in generating bioactive compounds with therapeutic potential.
  • Dopaminergic Activity : In preliminary tests involving dopamine derivatives, compounds featuring the Boc group exhibited hypothermic responses in animal models, suggesting a possible link to central dopaminergic receptor activity .

Comparison with Similar Compounds

The unique structural features of this compound differentiate it from other Boc-protected amino acids:

Compound NameStructural FeaturesApplications
1-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acidCyclopropane ring adds steric hindranceSimilar applications in peptide synthesis
2-tert-butoxycarbonyl-amino-acidsVariants with different side chainsBroader range of biological activities

Q & A

Q. What are the key steps for introducing the tert-butoxycarbonyl (Boc) protective group during the synthesis of this compound?

The Boc group is typically introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. Optimal conditions include anhydrous solvents (e.g., dichloromethane or THF) and room temperature to prevent side reactions. Post-reaction, the product is purified using column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are recommended to confirm the compound’s purity and structural integrity?

  • HPLC : For assessing purity (>95% typical), using reverse-phase C18 columns with UV detection at 210–254 nm .
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to verify cyclobutane ring conformation and Boc group integration. Key signals include tert-butyl protons at ~1.4 ppm and carboxylic acid protons at ~12 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ for C₁₂H₂₁NO₅: calculated 259.30) .

Q. How can enantiomeric purity be ensured during synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries or catalysts can minimize racemization .

Advanced Research Questions

Q. What strategies mitigate cyclobutane ring strain during functionalization reactions?

The four-membered ring’s strain increases susceptibility to ring-opening. Use mild conditions for reactions:

  • Coupling Reactions : EDC/HOBt at 0–4°C to minimize acid-sensitive Boc cleavage .
  • Reductions : Prefer NaBH₄ over LiAlH₄ for ketone intermediates to avoid ring distortion . Kinetic studies (e.g., variable-temperature NMR) can monitor ring stability under reaction conditions .

Q. How can stereochemical contradictions in NMR data be resolved for diastereomeric derivatives?

  • NOESY/ROESY : Identifies spatial proximity of protons (e.g., methyl and cyclobutane protons) to assign relative configurations .
  • X-ray Crystallography : Definitive confirmation of absolute stereochemistry for crystalline derivatives . Discrepancies between calculated and observed optical rotations may indicate competing reaction pathways .

Q. What are the applications of this compound in designing peptide mimetics?

The cyclobutane scaffold mimics peptide β-turn structures, enhancing metabolic stability. Key steps:

  • Solid-Phase Synthesis : Incorporate the Boc-protected amino acid via Fmoc/t-Bu strategies. Cleavage with TFA removes Boc while retaining the cyclobutane-carboxylic acid .
  • Biophysical Assays : Circular dichroism (CD) to evaluate secondary structure induction in mimetic peptides .

Q. How do solvent polarity and pH affect the stability of the Boc group in aqueous systems?

  • Acidic Conditions : Boc cleavage occurs rapidly below pH 3 (e.g., TFA).
  • Aqueous Buffers : Use neutral pH (6–8) and aprotic co-solvents (e.g., DMF) to stabilize the Boc group during biological assays. Accelerated stability studies (e.g., 40°C/75% RH for 48 hrs) quantify degradation pathways via LC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Experimental discrepancies arise from varying crystal forms or hydration states. Standardize protocols:

  • Solubility Testing : Shake-flask method at 25°C with quantified saturation points (e.g., 12 mg/mL in DMSO vs. <0.1 mg/mL in hexane) .
  • Thermogravimetric Analysis (TGA) : Detects hydrate formation affecting solubility .

Q. What explains variability in reaction yields for cyclobutane ring functionalization?

Ring strain leads to competing pathways (e.g., ring-opening vs. substitution). Mitigation strategies:

  • Computational Modeling : DFT studies (B3LYP/6-31G*) predict transition-state energies for substituent addition .
  • In Situ Monitoring : ReactIR tracks intermediates to optimize reaction times .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Boc ProtectionBoc₂O, Et₃N, DCM, 25°C, 12 hrs85–90
Cyclobutane OxidationKMnO₄, H₂O/acetone, 0°C, 2 hrs70
Final DeprotectionTFA/DCM (1:1), 0°C, 30 min95

Q. Table 2. Stability Under Accelerated Conditions

ConditionDegradation (%)Major Degradants
40°C/75% RH, 7 days5Cyclobutane ring-opened dimer
pH 2.0, 37°C, 24 hrs98Free amine + CO₂

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